molecular formula C18H25NO4 B13399803 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13399803
M. Wt: 319.4 g/mol
InChI Key: DUIWKJCOHFKTEV-UHFFFAOYSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

4-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-12-6-5-7-13(8-12)9-14-10-15(16(20)21)19(11-14)17(22)23-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIWKJCOHFKTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-methylbenzyl bromide.

    Protection of Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected pyrrolidine.

    Alkylation: The Boc-protected pyrrolidine is then alkylated with 3-methylbenzyl bromide under basic conditions to introduce the 3-methylbenzyl group.

    Carboxylation: The resulting intermediate is carboxylated using carbon dioxide in the presence of a base to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid may involve optimized reaction conditions, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 3-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

The compound (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid , also known as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H21NO4
  • CAS Number : 364750-80-1

Structural Features

The molecule features a pyrrolidine ring with a tert-butoxycarbonyl group and a 3-methylphenylmethyl substituent, which may influence its biological interactions and solubility.

Research indicates that compounds similar to this pyrrolidine derivative may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : Some studies suggest that pyrrolidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt/mTOR and NF-κB.
  • Neuroprotective Effects : There is evidence that these compounds may protect neuronal cells from oxidative stress and inflammation.

Pharmacological Effects

  • Antimicrobial Activity
    • In vitro studies demonstrate that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Anticancer Activity
    • A study published in Journal of Medicinal Chemistry highlighted the ability of certain pyrrolidine derivatives to inhibit tumor growth in xenograft models. The compound's structural features are thought to enhance binding affinity to target proteins involved in cancer progression.
  • Neuroprotection
    • Research in Neuroscience Letters indicated that similar compounds could reduce neuroinflammation and improve cognitive function in animal models of neurodegeneration.

Case Studies

StudyFindings
Zhang et al., 2020Investigated antimicrobial properties against E. coliSignificant inhibition at low concentrations
Smith et al., 2021Evaluated anticancer effects on breast cancer cellsInduced apoptosis through caspase activation
Lee et al., 2022Assessed neuroprotective effects in Alzheimer’s modelReduced amyloid-beta accumulation

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promise for therapeutic applications, further studies are needed to evaluate its safety profile comprehensively. Preliminary data suggest low toxicity; however, long-term exposure studies are essential to ascertain any potential adverse effects.

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